molecular formula C31H31ClN2O3RuS B11926799 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

Cat. No.: B11926799
M. Wt: 648.2 g/mol
InChI Key: MESDXDANZJFOMF-DPSPSOFVSA-L
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Description

The compound 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) is a complex organometallic compound that combines organic and inorganic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) involves multiple steps:

    Formation of the organic ligand: The organic ligand, , is synthesized through a series of reactions starting from commercially available precursors.

    Complexation with ruthenium: The organic ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, under specific conditions to form the desired ruthenium complex.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often in the presence of a suitable solvent like ethanol or methanol.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with solvents such as tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic molecules.

Mechanism of Action

The mechanism by which 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) exerts its effects involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center facilitates the activation of substrates through coordination and electron transfer processes. In medicinal applications, the ruthenium complex can interact with biological molecules, such as DNA, leading to cytotoxic effects that are useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Ruthenium(II) tris(bipyridine): Another ruthenium complex used in catalysis and photochemistry.

    Ruthenium(II) arene complexes: Known for their anticancer properties.

    Ruthenium(II) polypyridyl complexes: Used in photodynamic therapy and as photosensitizers.

Uniqueness

The uniqueness of 2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) lies in its specific combination of organic and inorganic components, which imparts distinct catalytic and biological properties. The presence of the organic ligand enhances the solubility and stability of the ruthenium complex, making it suitable for a wide range of applications.

Properties

Molecular Formula

C31H31ClN2O3RuS

Molecular Weight

648.2 g/mol

IUPAC Name

2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

InChI

InChI=1S/C21H19ClN2O3S.C10H14.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-8(2)10-6-4-9(3)5-7-10;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-8H,1-3H3;/q;;+2/p-2/t18-,19+;;/m0../s1

InChI Key

MESDXDANZJFOMF-DPSPSOFVSA-L

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

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